1-{5-[4-(1-amino-2-hydroxyethyl)phenyl]pyrimidin-2-yl}piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[4-(1-amino-2-hydroxyethyl)phenyl]pyrimidin-2-yl}piperidin-3-ol is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a phenyl group with an amino and hydroxyethyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[4-(1-amino-2-hydroxyethyl)phenyl]pyrimidin-2-yl}piperidin-3-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the phenyl group with the amino and hydroxyethyl substitutions. The final step involves the formation of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{5-[4-(1-amino-2-hydroxyethyl)phenyl]pyrimidin-2-yl}piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-{5-[4-(1-amino-2-hydroxyethyl)phenyl]pyrimidin-2-yl}piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5-[4-(1-amino-2-hydroxyethyl)phenyl]pyrimidin-2-yl}piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-{5-[4-(1-amino-2-hydroxyethyl)phenyl]pyrimidin-2-yl}piperidin-3-ol: shares structural similarities with other piperidine and pyrimidine derivatives.
Indole derivatives: Known for their biological activities and used in medicinal chemistry.
Imidazole derivatives: Also exhibit a wide range of biological activities and are used in drug development.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2248060-49-1 |
---|---|
Molecular Formula |
C17H22N4O2 |
Molecular Weight |
314.4 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.